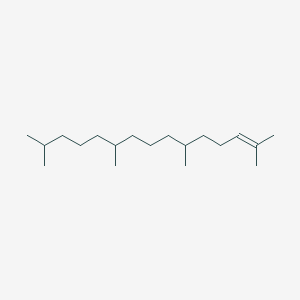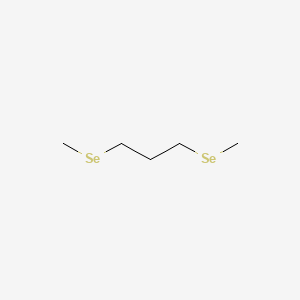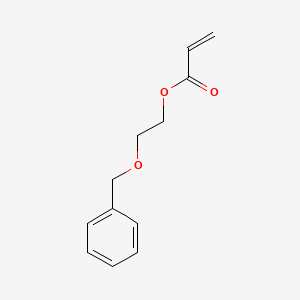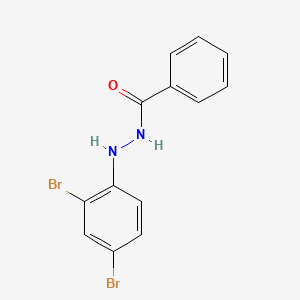
4,4',4''-Methanetriyltris(2,6-dimethylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,4’'-Methanetriyltris(2,6-dimethylphenol) is a chemical compound with the molecular formula C25H28O3 It is known for its unique structure, which includes three 2,6-dimethylphenol groups connected by a central methanetriyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-Methanetriyltris(2,6-dimethylphenol) typically involves the reaction of 2,6-dimethylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge, connecting the phenol groups. The general reaction can be represented as follows:
[ 3 \text{C}8\text{H}{10}\text{O} + \text{CH}2\text{O} \rightarrow \text{C}{25}\text{H}_{28}\text{O}_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of 4,4’,4’'-Methanetriyltris(2,6-dimethylphenol) can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-Methanetriyltris(2,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Halogenated phenols.
Scientific Research Applications
4,4’,4’'-Methanetriyltris(2,6-dimethylphenol) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in drug development due to its phenolic structure.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 4,4’,4’'-Methanetriyltris(2,6-dimethylphenol) involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, acting as antioxidants. This property is crucial in neutralizing free radicals and preventing oxidative damage in biological systems. The compound’s structure allows it to interact with enzymes and receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Methylenebis(2,6-dimethylphenol)
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
- 4,4’-Methylenebis(2,6-di-tert-butylphenol)
Uniqueness
4,4’,4’'-Methanetriyltris(2,6-dimethylphenol) is unique due to its three phenolic groups connected by a central methanetriyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
6204-16-6 |
|---|---|
Molecular Formula |
C25H28O3 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
4-[bis(4-hydroxy-3,5-dimethylphenyl)methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C25H28O3/c1-13-7-19(8-14(2)23(13)26)22(20-9-15(3)24(27)16(4)10-20)21-11-17(5)25(28)18(6)12-21/h7-12,22,26-28H,1-6H3 |
InChI Key |
FGWOVMNAWIHZRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(C2=CC(=C(C(=C2)C)O)C)C3=CC(=C(C(=C3)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloroindeno[1,2,3-de]quinoline](/img/structure/B14739494.png)


![1-Propyne, 3,3'-[methylenebis(oxy)]bis-](/img/structure/B14739511.png)





![1-Chloro-3-[(4-chlorophenyl)sulfanyl]propan-2-ol](/img/structure/B14739541.png)
![2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14739552.png)



